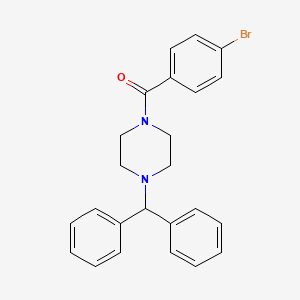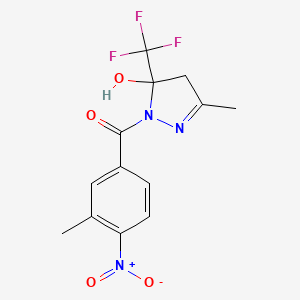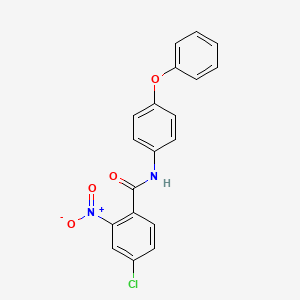![molecular formula C19H22FN3O2 B6063218 {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6063218.png)
{3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol involves the inhibition of certain enzymes that are involved in the inflammatory and immune response. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of pro-inflammatory mediators. Moreover, it has been shown to enhance the production of interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which are involved in the immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been found to enhance the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol is its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and anti-tumor activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol. One of the directions is the development of new drugs based on this compound for the treatment of inflammatory and immune-related diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Additionally, the development of new synthesis methods for this compound could lead to its wider use in scientific research.
Méthodes De Synthèse
The synthesis of {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol involves several steps. The starting material is 4-fluorobenzyl chloride, which is reacted with 5-methyl-2-pyrazinecarboxylic acid to form the corresponding acid chloride. This is then reacted with piperidine to form the intermediate, which is further reduced to the final product using sodium borohydride.
Applications De Recherche Scientifique
{3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and anti-tumor activities. Moreover, it has been shown to modulate the immune system and enhance the production of cytokines.
Propriétés
IUPAC Name |
[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14-10-22-17(11-21-14)18(25)23-8-2-7-19(12-23,13-24)9-15-3-5-16(20)6-4-15/h3-6,10-11,24H,2,7-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOPCUXGWBQFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(C2)(CC3=CC=C(C=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6063142.png)
![ethyl 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6063156.png)

![1-benzyl-5-[4-(1H-imidazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6063164.png)

![N-[3-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B6063178.png)
![1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6063188.png)
![4-tert-butyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B6063192.png)
![5-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6063201.png)
![N-(3-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B6063224.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B6063237.png)
![2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6063240.png)
![2-[4-(cyclohexylamino)-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6063243.png)
